molecular formula C15H13Cl2N3O2S B2927029 2,4-dichloro-5-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide CAS No. 1396803-11-4

2,4-dichloro-5-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide

Cat. No. B2927029
CAS RN: 1396803-11-4
M. Wt: 370.25
InChI Key: ZADJIYLLSJYUKS-UHFFFAOYSA-N
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Description

The compound “2,4-dichloro-5-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide moiety, which is a common functional group in many pharmaceutical drugs due to its bioactivity. The pyrazolo[1,5-a]pyridine group is a type of nitrogen-containing heterocycle, which are often found in bioactive compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact method would depend on the specific reactions used to form the various rings and attach the functional groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of multiple aromatic rings (benzene and pyrazolo[1,5-a]pyridine), as well as several functional groups including the sulfonamide and the two chlorine atoms .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the chlorine atoms might be susceptible to nucleophilic substitution reactions, while the sulfonamide group could potentially engage in hydrogen bonding interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively non-polar and insoluble in water .

Scientific Research Applications

Cancer Research: CDK2 Inhibition

This compound is part of a class of small molecules that have been designed to target CDK2 (cyclin-dependent kinase 2) , which is a crucial protein involved in cell cycle regulation . CDK2 inhibitors are considered promising for cancer treatment as they can selectively target tumor cells. The pyrazolo[1,5-a]pyrimidine scaffold, to which our compound belongs, has shown significant inhibitory effects on CDK2, with IC50 values demonstrating potent activity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma) .

Fluorescence Imaging

Derivatives of pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their tunable photophysical properties . They can serve as fluorescent molecules for studying the dynamics of intracellular processes and as chemosensors. The electron-donating groups on the fused ring of these compounds improve both absorption and emission behaviors, making them suitable for designing solid-state emitters .

Biological Sensing

The structural framework of pyrazolo[1,5-a]pyrimidines allows for the incorporation of heteroatoms like nitrogen, which can act as chelating agents for ions . This makes them potentially useful for developing sensors that can detect the presence of specific ions or molecules within biological systems.

Material Science

Due to their favorable optical properties, compounds with the pyrazolo[1,5-a]pyrimidine core can be used in the development of organic materials, such as organic light-emitting diodes (OLEDs) . Their ability to emit light upon electrical excitation can be harnessed for creating more efficient and environmentally friendly display technologies.

Drug Development: Anti-inflammatory and Analgesic Activities

Indole derivatives, which share structural similarities with our compound, have shown anti-inflammatory and analgesic activities . This suggests that 2,4-dichloro-5-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide could be explored for its potential to act as a therapeutic agent in treating inflammation and pain.

Antimicrobial Potential

Imidazole-containing compounds, which are structurally related to our compound of interest, have demonstrated good antimicrobial potential . This indicates that our compound could be investigated for its efficacy against various microbial pathogens, contributing to the field of antimicrobial drug discovery.

Molecular Modeling Investigations

The compound’s structure allows for computational studies to predict its interaction with various biological targets. Molecular modeling can provide insights into the binding affinities and modes of action, which is valuable for rational drug design .

Apoptosis Induction

Compounds from the pyrazolo[1,5-a]pyrimidine family have been shown to induce apoptosis in certain cell lines . This property can be utilized in cancer research to develop compounds that can trigger programmed cell death in cancer cells, offering a potential pathway for therapeutic intervention.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its biological activity, potential uses as a pharmaceutical drug, and methods for its synthesis .

properties

IUPAC Name

2,4-dichloro-5-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N3O2S/c1-10-6-15(13(17)7-12(10)16)23(21,22)19-9-11-8-18-20-5-3-2-4-14(11)20/h2-8,19H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADJIYLLSJYUKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2=C3C=CC=CN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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